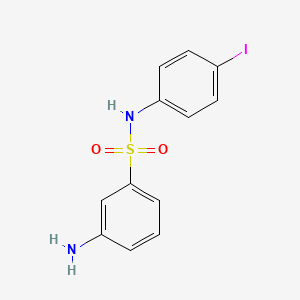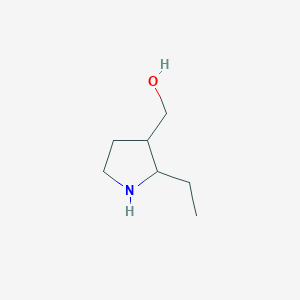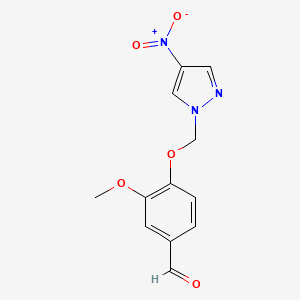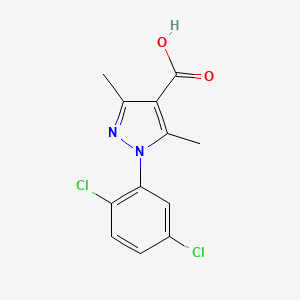
4,8-Dichloro-7-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-7-methoxyquinazoline is a chemical compound with the CAS Number: 1816992-67-2 . It has a molecular weight of 229.06 .
Molecular Structure Analysis
The molecular formula of this compound is C9H6Cl2N2O .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Synthesis Methods
- The structural properties of related compounds, such as 4-methoxy-3,4-dihydroquinazolin-1-ium and 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, have been studied, highlighting the significance of hydrogen bonding in the formation of complex aggregates and crystalline structures. These studies are crucial for understanding the molecular behavior of quinazoline derivatives (Gotoh & Ishida, 2013); (Cai et al., 2019).
2. Chemical Synthesis and Characterization
- Various methods have been developed for the synthesis of quinazoline derivatives, demonstrating the versatility of these compounds in chemical research. For instance, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline and its derivatives, with detailed structural characterization, shows the potential for modifying these compounds for specific scientific applications (Wang et al., 2015).
3. Antitumor Activity
- Some quinazoline derivatives have shown potential in antitumor research. For example, 4-(3′-Chlorophenylamino)-6-methoxy quinazoline compounds have been synthesized and evaluated for their antitumor activities, providing insights into their potential use in cancer treatment (Ouyang, 2012).
4. Potential in Drug Development
- Quinazoline derivatives like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers and anticancer clinical candidates, highlighting their relevance in drug discovery and development (Sirisoma et al., 2009).
5. Pharmacokinetic Studies
- Pharmacokinetic evaluations, including the identification and characterization of metabolites of quinazoline-based drugs, are crucial in drug development. Studies on compounds like HM781-36B, which is a novel anticancer drug, have been carried out to understand its behavior in vivo, illustrating the importance of these compounds in pharmacological research (Kim et al., 2013).
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with various targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
For instance, some quinazoline derivatives inhibit the action of enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, may influence its bioavailability .
Result of Action
Quinazoline derivatives have been reported to exhibit antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .
Eigenschaften
IUPAC Name |
4,8-dichloro-7-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVWXKELWUGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)

![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)


